molecular formula C9H13ClN2O2 B6215777 5-(1-aminoethyl)-2-hydroxybenzamide hydrochloride CAS No. 2742659-41-0

5-(1-aminoethyl)-2-hydroxybenzamide hydrochloride

Cat. No.: B6215777
CAS No.: 2742659-41-0
M. Wt: 216.7
InChI Key:
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Description

5-(1-aminoethyl)-2-hydroxybenzamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an aminoethyl group attached to a hydroxybenzamide core, forming a hydrochloride salt. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-aminoethyl)-2-hydroxybenzamide hydrochloride typically involves the reaction of 2-hydroxybenzoic acid with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, including recrystallization and chromatography, to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity. The final product is typically obtained through a series of purification steps, including filtration, crystallization, and drying.

Chemical Reactions Analysis

Types of Reactions

5-(1-aminoethyl)-2-hydroxybenzamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino and hydroxy groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(1-aminoethyl)-2-hydroxybenzamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(1-aminoethyl)-2-hydroxybenzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxybenzamide: A structurally similar compound with a hydroxy group attached to the benzamide core.

    5-(1-aminoethyl)-2-methylaniline hydrochloride: Another compound with an aminoethyl group, but with a different substitution pattern on the benzene ring.

    4-aminopyridine: A compound with an amino group attached to a pyridine ring, used in various research and therapeutic applications.

Uniqueness

5-(1-aminoethyl)-2-hydroxybenzamide hydrochloride is unique due to its specific substitution pattern and the presence of both amino and hydroxy functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific research applications. Its potential biological activities and therapeutic applications further distinguish it from other similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(1-aminoethyl)-2-hydroxybenzamide hydrochloride involves the reaction of 2-hydroxybenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with ethylenediamine to form 5-(1-aminoethyl)-2-chlorobenzamide, which is subsequently hydrolyzed to yield the final product.", "Starting Materials": [ "2-hydroxybenzoic acid", "thionyl chloride", "ethylenediamine", "sodium hydroxide", "hydrochloric acid", "water", "organic solvents" ], "Reaction": [ "Step 1: 2-hydroxybenzoic acid is reacted with thionyl chloride in the presence of an organic solvent to form 2-chlorobenzoyl chloride.", "Step 2: 2-chlorobenzoyl chloride is reacted with ethylenediamine in the presence of an organic solvent to form 5-(1-aminoethyl)-2-chlorobenzamide.", "Step 3: 5-(1-aminoethyl)-2-chlorobenzamide is hydrolyzed with sodium hydroxide in water to yield 5-(1-aminoethyl)-2-hydroxybenzamide.", "Step 4: The final product is obtained by reacting 5-(1-aminoethyl)-2-hydroxybenzamide with hydrochloric acid to form the hydrochloride salt." ] }

CAS No.

2742659-41-0

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.7

Purity

95

Origin of Product

United States

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